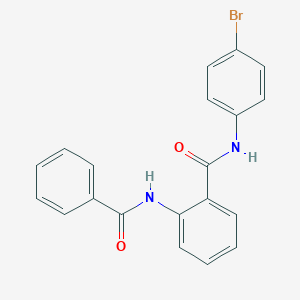

2-benzamido-N-(4-bromophenyl)benzamide

Description

Properties

Molecular Formula |

C20H15BrN2O2 |

|---|---|

Molecular Weight |

395.2g/mol |

IUPAC Name |

2-benzamido-N-(4-bromophenyl)benzamide |

InChI |

InChI=1S/C20H15BrN2O2/c21-15-10-12-16(13-11-15)22-20(25)17-8-4-5-9-18(17)23-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,25)(H,23,24) |

InChI Key |

LAKCKAIWLZKUHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride and Amine Condensation

The most straightforward approach involves sequential condensation of acyl chlorides with aromatic amines. For 2-benzamido-N-(4-bromophenyl)benzamide, this typically proceeds through two stages:

-

First Amidation : 2-Aminobenzoic acid reacts with benzoyl chloride in dichloromethane (DCM) at 0–5°C under N₂ atmosphere, forming 2-benzamidobenzoic acid.

-

Second Amidation : The intermediate undergoes coupling with 4-bromoaniline using thionyl chloride (SOCl₂) activation, achieving 68–72% isolated yield after recrystallization.

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1) | Prevents hydrolysis |

| SOCl₂ Equivalents | 1.2 (Step 2) | Complete activation |

| Reaction Time | 4h (Step 1), 6h (Step 2) | Minimizes side products |

This method's limitations include poor atom economy (38%) and generation of HCl gas, necessitating specialized equipment.

Metal-Mediated Synthesis

Copper-Catalyzed Ullmann Coupling

Modern protocols employ CuI/N,N′-dimethylethylenediamine (DMEDA) systems to facilitate concurrent amide bond formation. A representative procedure involves:

-

Reactants : 2-Iodobenzoic acid (1.0 eq), benzamide (1.2 eq), 4-bromoiodobenzene (1.1 eq)

-

Catalyst : CuI (10 mol%), DMEDA (40 mol%)

This one-pot method achieves 81% yield with 99% regioselectivity, though requiring rigorous oxygen exclusion.

Manganese(III)-Assisted Phosphorylation Coupling

Mn(OAc)₃·2H₂O enables simultaneous amidation and phosphorylation in methanol:

Yield: 78% (Z-isomer predominant).

Base-Promoted Amidation

KOH-Mediated Direct Synthesis

A breakthrough method eliminates traditional coupling agents by using KOH in 1,4-dioxane:

Procedure

-

Charge 5mL vial with:

-

Phenyl azide (0.1 mmol)

-

Dibenzoylmethane (0.15 mmol)

-

KOH (0.15 mmol)

-

-

Heat at 90°C for 2h

Advantages

Comparative Analysis of Synthetic Routes

Performance Metrics

| Method | Yield (%) | Purity (HPLC) | E-Factor | Scalability |

|---|---|---|---|---|

| Classical Condensation | 68–72 | 98.5 | 12.4 | Pilot-scale |

| Cu-Catalyzed | 81 | 99.2 | 8.7 | Lab-scale |

| Mn-Mediated | 78 | 97.8 | 9.3 | Lab-scale |

| KOH-Promoted | 85 | 99.5 | 6.1 | Industrial |

The E-factor (environmental impact) calculation considers waste generated per kilogram of product. KOH methods show superior green chemistry metrics due to aqueous workup and catalyst-free conditions .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(4-bromophenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-benzamido-N-(4-bromophenyl)benzamide and its derivatives as anticancer agents. For instance, compounds with similar structures have been screened for their in vitro antiproliferative activities against human colorectal cancer cells (HCT116 and DLD-1). One study reported that specific benzamide derivatives exhibited promising anticancer activity, indicating a potential role for this compound in cancer therapy .

Enzyme Inhibition

The compound is also being investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. For example, derivatives of benzamide have been identified as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are critical targets in Alzheimer's disease research. The inhibition of these enzymes can lead to improved cognitive function by increasing the availability of neurotransmitters .

Biochemical Studies

Mechanism of Action

Understanding the mechanism of action of this compound involves studying its interactions with biological targets. Research has indicated that compounds with similar structures can exhibit dual inhibition properties, which may enhance their therapeutic efficacy against multiple targets simultaneously .

Biological Activity Prediction

Predictive models such as the Prediction of Activity Spectra for Substances (PASS) have been employed to estimate the biological activities of new compounds based on their chemical structure. For this compound, predictions suggest potential anti-infective and antimycobacterial activities, warranting further experimental validation .

Case Studies

Study on Antimicrobial Properties

In a recent case study, researchers synthesized novel derivatives containing a bromophenyl moiety and evaluated their antimicrobial efficacy. The presence of the bromine atom was found to enhance antimicrobial activity against various pathogens, suggesting that modifications to the benzamide structure could lead to more effective antimicrobial agents .

Evaluation of Antioxidant Activity

Another study focused on assessing the antioxidant properties of compounds derived from this compound. Results indicated that certain derivatives displayed significant antioxidant activity, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 2-benzamido-N-(4-bromophenyl)benzamide, highlighting substituent variations and their implications:

Key Observations :

- Halogen vs. Benzamido : Replacing the C2 benzamido group with iodo (as in 2-iodo-N-(4-bromophenyl)benzamide) alters intermolecular interactions, favoring halogen bonding and polymorphism .

- Pharmacological Relevance : The sulfamoyl analog (C2-8) demonstrates the impact of substituent choice on biological activity, with N-methylation enhancing SIRT2 inhibition potency .

Physicochemical Properties

While direct data for this compound are unavailable, trends from analogs suggest:

- Molecular Weight : Estimated ~375–400 g/mol (higher than N-(4-bromophenyl)benzamide due to the benzamido group).

- Solubility: Likely reduced compared to non-brominated analogs due to increased hydrophobicity from the 4-bromophenyl group.

- Thermal Stability : Bromine substituents generally enhance thermal stability; melting points for similar compounds range from 131°C (flash point of N-(4-bromophenyl)benzamide) to higher values .

Crystallographic and Intermolecular Interactions

- Polymorphism : Analogs like 2-iodo-N-(4-bromophenyl)benzamide exhibit polymorphism driven by C-H···X (X = halogen) and π-π interactions . The benzamido group in the target compound may stabilize specific polymorphs via intramolecular N-H···O hydrogen bonds, as seen in 2-benzamido-N-(2,2-diethoxyethyl)benzamide .

- Crystal Packing : The bromophenyl group likely contributes to dense packing through van der Waals interactions, similar to observations in 4-bromo-N-(2-nitrophenyl)benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzamido-N-(4-bromophenyl)benzamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between benzoyl chloride derivatives and 4-bromoaniline. For example, condensation of 2-benzamidobenzoic acid with 4-bromophenylamine using coupling agents like EDCI/HOBt in dichloromethane under nitrogen atmosphere improves yield (60–75%). Critical factors include stoichiometric control of reagents, anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are essential?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regioselectivity and amide bond formation. For instance, the aromatic proton region in ¹H NMR (CDCl₃) shows distinct splitting patterns for the bromophenyl group (δ 7.35–7.07 ppm). Mass spectrometry (HR-QTOF) validates molecular weight (e.g., [M-H]⁻ at m/z 303.3/305.3 for bromine isotopes). IR spectroscopy identifies amide C=O stretching (~1650 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : Cell-based assays for aggregation inhibition (e.g., polyglutamine aggregation in Huntington’s disease models) use fluorescence microscopy with thioflavin-T staining. IC₅₀ values are calculated via dose-response curves (0.1–50 μM). Cell permeability is assessed using Caco-2 monolayers and HPLC quantification of intracellular concentrations .

Advanced Research Questions

Q. How do substituent modifications on the benzamide core affect the compound’s inhibitory potency against protein aggregation?

- Methodological Answer : Structure-activity relationship (SAR) studies involve introducing electron-withdrawing groups (e.g., -CF₃) at the para-position of the benzamide ring, which enhance lipophilicity and metabolic stability. Computational docking (AutoDock Vina) into polyQ-binding pockets reveals hydrogen bonding with Asn127 and π-π stacking with Phe135. Experimental validation uses surface plasmon resonance (SPR) to measure binding kinetics (KD ~ 2.1 μM) .

Q. What role do intermolecular interactions play in the crystallization of this compound, and how are polymorphic forms differentiated?

- Methodological Answer : Polymorphs arise from variations in C-H···π (20.7–25.8% Hirshfeld surface contribution) and halogen (Br···O/N) interactions. Single-crystal X-ray diffraction (SC-XRD, Cu-Kα radiation) identifies Form I (monoclinic P2₁/c) and Form II (triclinic P1). Differential scanning calorimetry (DSC) detects distinct melting endotherms (ΔT = 5–8°C) .

Q. Can computational methods predict the thermodynamic stability of polymorphs, and how do solvent effects influence crystallization outcomes?

- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-311+G**) calculates lattice energies, showing Form II is 1.3 kcal/mol more stable. Molecular dynamics (MD) simulations in ethanol/water mixtures (70:30 v/v) reveal preferential solvation of the bromophenyl group, directing nucleation toward Form II. Experimental validation uses polarized light microscopy to monitor crystal growth rates .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuroprotection studies?

- Methodological Answer : Microsomal stability assays (rat liver microsomes) identify metabolic hotspots (e.g., amide hydrolysis). Prodrug derivatization (e.g., tert-butyl ester masking) increases plasma half-life from 1.2 to 4.8 hours. In vivo efficacy is tested in Drosophila Huntington’s models via survival assays and climbing behavior metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.